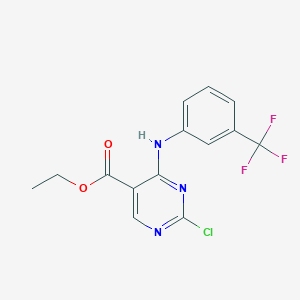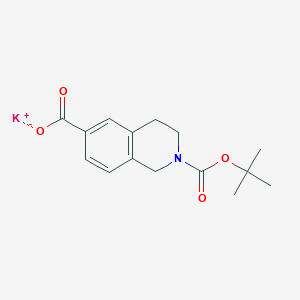
Potassium 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate typically involves the protection of the amine group in 1,2,3,4-tetrahydroisoquinoline-6-carboxylate with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at ambient temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes . This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions depending on the functional groups present in the molecule.
Common Reagents and Conditions
Deprotection: Common reagents for deprotection of the Boc group include trifluoroacetic acid, hydrochloric acid, and oxalyl chloride.
Substitution: Reagents like sodium hydroxide and DMAP are used for the initial protection of the amine group.
Major Products Formed
The major product formed from the deprotection of Potassium2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is the free amine, which can then be used in further synthetic applications .
Scientific Research Applications
Potassium2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Potassium2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate primarily involves the protection of the amine group. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate
- Potassium 2-(Boc-aminoethyl)trifluoroborate
Uniqueness
Potassium2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is unique due to its specific structure, which includes a tetrahydroisoquinoline core and a Boc-protected amine. This combination provides stability and reactivity that are advantageous in multi-step organic synthesis. The compound’s ability to undergo selective deprotection under mild conditions makes it particularly valuable in the synthesis of complex molecules .
Properties
Molecular Formula |
C15H18KNO4 |
|---|---|
Molecular Weight |
315.41 g/mol |
IUPAC Name |
potassium;2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylate |
InChI |
InChI=1S/C15H19NO4.K/c1-15(2,3)20-14(19)16-7-6-10-8-11(13(17)18)4-5-12(10)9-16;/h4-5,8H,6-7,9H2,1-3H3,(H,17,18);/q;+1/p-1 |
InChI Key |
ADJLBTCNSSCRGF-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hcl](/img/structure/B13033968.png)
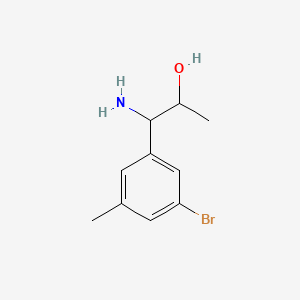
![7-Chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13033980.png)
![7-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13033990.png)
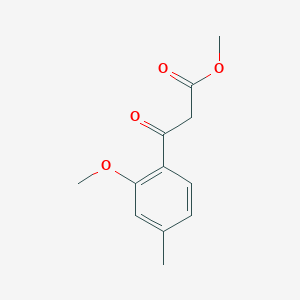
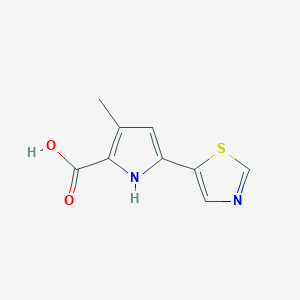
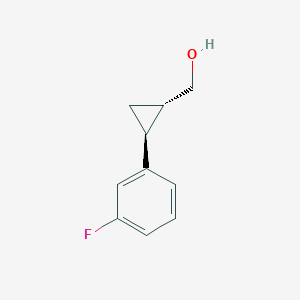
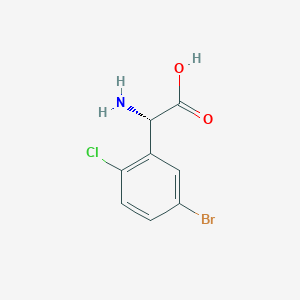


![((2R,3R,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B13034041.png)
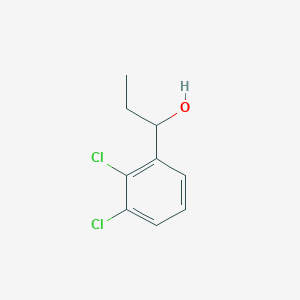
![3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13034049.png)
